

# IUPAC name for Methyl 2-ethynylbenzoate

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## Compound of Interest

Compound Name: **Methyl 2-ethynylbenzoate**

Cat. No.: **B1297170**

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An In-Depth Technical Guide to **Methyl 2-ethynylbenzoate**: Synthesis, Characterization, and Applications

**Executive Summary:** **Methyl 2-ethynylbenzoate** is a versatile bifunctional organic compound featuring both a terminal alkyne and a methyl ester on an aromatic scaffold. This unique combination of reactive groups makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven two-step synthesis protocol involving a Sonogashira coupling and subsequent deprotection, methods for its analytical characterization, and a discussion of its applications, particularly in the development of kinase inhibitors for targeted cancer therapy.

## Chemical Identity and Properties

**Methyl 2-ethynylbenzoate** is systematically named according to IUPAC nomenclature. Its identity is confirmed by its unique CAS registry number and molecular structure.

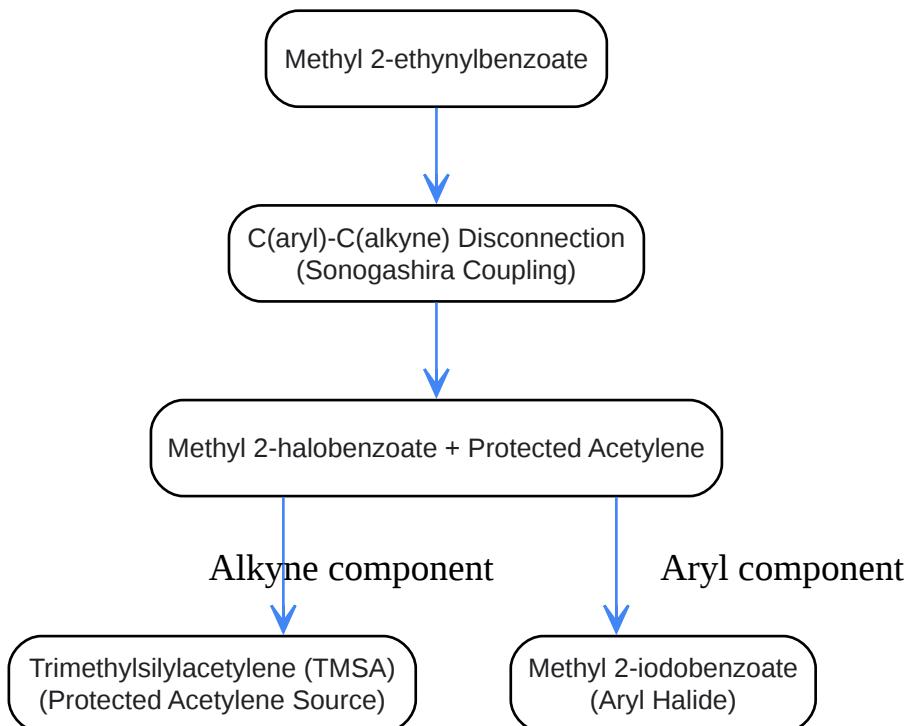
Identifier	Value	Source
IUPAC Name	methyl 2-ethynylbenzoate	
Synonyms	2-Ethynyl-Benzoic Acid Methyl Ester, o-Methoxycarbonylphenylacetylene	
CAS Number	33577-99-0	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>8</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	160.17 g/mol	<a href="#">[1]</a>
Canonical SMILES	C#CC1=CC=CC=C1C(=O)OC	
Appearance	Colorless to light yellow solid-liquid mixture	<a href="#">[2]</a>
Boiling Point	80-85 °C @ 1 Torr	<a href="#">[2]</a>

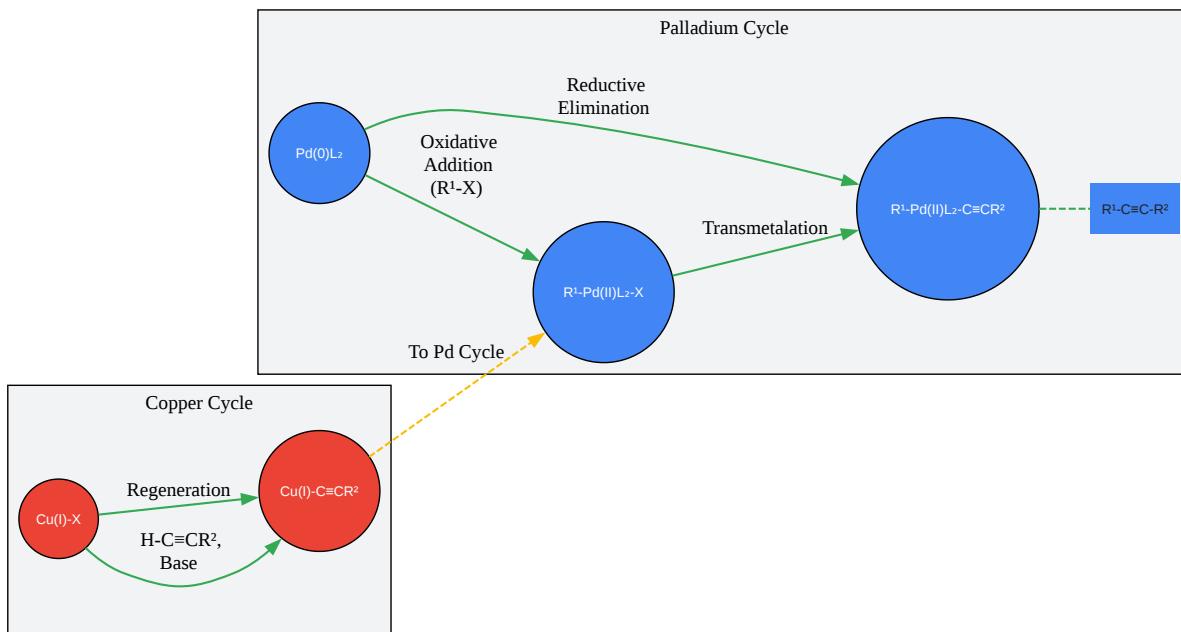
## Strategic Synthesis of Methyl 2-ethynylbenzoate

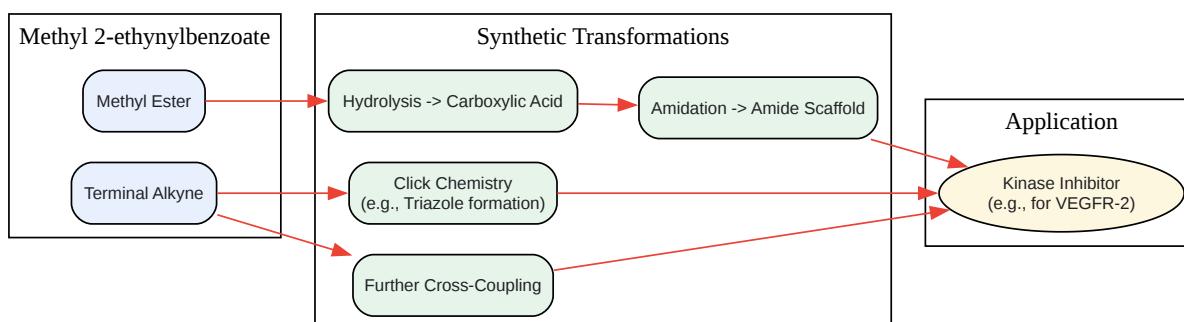
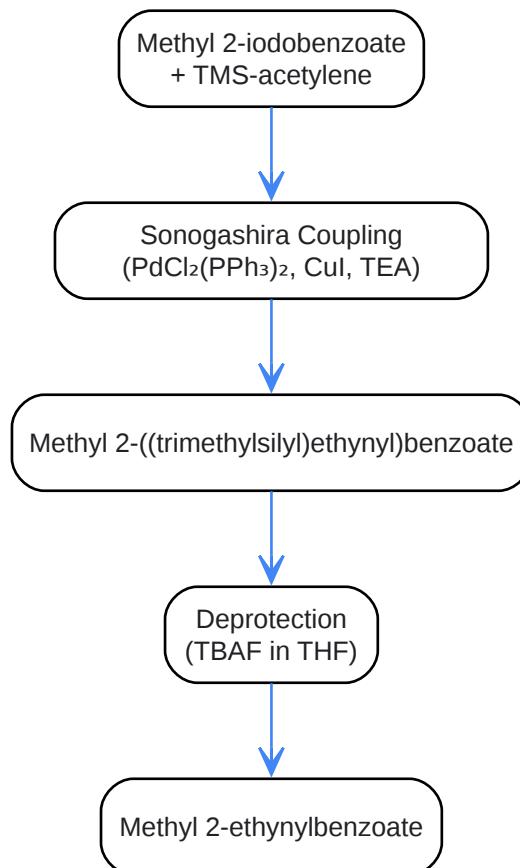
The synthesis of **Methyl 2-ethynylbenzoate** is most efficiently achieved through a two-step process. This strategy involves the formation of the key carbon-carbon bond between the aromatic ring and the ethynyl group, followed by the removal of a protecting group.

## Retrosynthetic Analysis & Strategy

A retrosynthetic analysis reveals that the target molecule can be disconnected at the aryl-alkyne C-C bond. This disconnection points to a cross-coupling reaction as the key synthetic step. The Sonogashira cross-coupling reaction is the premier choice for this transformation, coupling an aryl halide with a terminal alkyne.[\[3\]](#) To avoid side reactions and self-coupling of the terminal alkyne, a protected alkyne, such as trimethylsilylacetylene (TMSA), is employed. The synthesis, therefore, proceeds via a silylated intermediate, which is then deprotected to yield the final product.







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## References

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